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ADCT-701 is a novel antibody-drug conjugate (ADC) demonstrating significant promise in
targeting and eliminating cancer cells expressing Delta-like non-canonical Notch ligand 1
(DLK1). This technical guide provides an in-depth exploration of the core technologies
underpinning ADCT-701, specifically its advanced linker and potent payload, supported by
preclinical data and detailed experimental methodologies.

Core Components of ADCT-701

ADCT-701 is a sophisticated biotherapeutic engineered with three primary components: a
humanized IgG1 antibody targeting DLK1, a proprietary linker system, and a powerful cytotoxic
payload.[1][2] The precise design of each element is critical to its therapeutic window and
overall efficacy.

e Antibody: A humanized monoclonal IgG1 antibody, HUBA-1-3D, that specifically targets
human DLK1.[3] DLK1 is an attractive tumor antigen due to its high expression in various
malignancies, including neuroblastoma, hepatocellular carcinoma (HCC), small cell lung
cancer (SCLC), and adrenocortical carcinoma (ACC), while having restricted expression in
healthy adult tissues.[1][3][4]

o Linker System: The antibody is site-specifically conjugated to the payload via a multi-
component linker system designed for stability in circulation and efficient cleavage within the
tumor cell. This system comprises:
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o GlycoConnect™ Technology: A chemoenzymatic method that attaches payloads to the

antibody's glycan, ensuring a homogeneous drug-to-antibody ratio (DAR) and a stable
ADC.[5]

o HydraSpace™ Technology: A spacer component designed to improve the ADC's solubility
and pharmacokinetic properties.[1][6]

o Valine-Alanine Cleavable Linker: A cathepsin-cleavable dipeptide linker that is designed to
be stable in the bloodstream but is efficiently cleaved by lysosomal proteases upon
internalization into the target cancer cell.[1][2][6]

e Payload: The cytotoxic agent is SG3199, a pyrrolobenzodiazepine (PBD) dimer.[1][2][6] PBD
dimers are a class of highly potent DNA-interactive agents.

The final construct of ADCT-701 has a drug-to-antibody ratio (DAR) of approximately 1.8 to 1.9.
[11[6]

Mechanism of Action

The therapeutic strategy of ADCT-701 is predicated on the targeted delivery of its cytotoxic
payload to DLK1-expressing cancer cells. The process unfolds in a series of sequential steps.
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Caption: Mechanism of action of ADCT-701.
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e Binding: ADCT-701 circulates in the bloodstream and selectively binds to the DLK1 protein
expressed on the surface of tumor cells.[7]

« Internalization: Upon binding, the entire ADC-receptor complex is internalized into the cell via
endocytosis.[7][8]

e Lysosomal Trafficking and Payload Release: The endosome containing the complex fuses
with a lysosome. Inside the acidic environment of the lysosome, proteases, such as
cathepsin, cleave the valine-alanine linker, releasing the active SG3199 payload.[3][7]

» DNA Cross-linking: The released SG3199 payload translocates to the nucleus and binds to
the minor groove of the DNA, forming highly cytotoxic interstrand cross-links.[6][8]

o Cell Cycle Arrest and Apoptosis: These DNA lesions are difficult for the cell to repair, leading
to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis
(programmed cell death).[8]

o Bystander Killing: The hydrophobic nature of the PBD payload allows it to diffuse out of the
targeted cancer cell and kill neighboring, potentially DLK1-negative, cancer cells.[8]

Quantitative Preclinical Data

ADCT-701 has demonstrated potent and specific anti-tumor activity in a range of preclinical
models.

Table 1: In Vitro Cytotoxicity of ADCT-701
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Cell Line Cancer Type IC50 (pM)

SK-N-FI Neuroblastoma Data not quantified
Hepatocellular Carcinoma N

L11097 Data not quantified
(PDX)

CU-ACC1 Adrenocortical Carcinoma Potent Inhibition

H295R Adrenocortical Carcinoma Potent Inhibition

CU-ACC2 (DLK1-)

Adrenocortical Carcinoma

No significant inhibition

Data derived from graphical

representations and qualitative

descriptions in the cited
literature.[1][6]

Table 2: In Vivo Efficacy of ADCT-701 in Xenograft

Models

Model

Cancer Type Dose (mg/kg)

Outcome

4/9 Complete
Responders (CR), 1/9

SK-N-FI Xenograft Neuroblastoma 1.0 )
Partial Responders
(PR)
Hepatocellular
HCC PDX Model 1.0 2/8 CR, 3/8 PR

Carcinoma

Data is based on
single-dose
intravenous

administration.[2][4]

Table 3: Pharmacokinetic Properties of ADCT-701
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Species Dose (mg/kg) Half-life Key Finding

Rat 5 9-11 days Excellent stability

High in vivo stability,
- comparable profiles of
Mouse 1 Not specified )
total and conjugated

antibody

Pharmacokinetic
analysis was
performed in non-
tumor bearing

animals.[1][2]

Experimental Protocols

The following section details the methodologies employed in the preclinical evaluation of
ADCT-701.

In Vitro Cytotoxicity Assay

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.adctmedical.com/wp-content/uploads/2021/04/Poster_701_AACR-2018.pdf
https://www.researchgate.net/publication/327091274_Abstract_744_ADCT-701_a_novel_pyrrolobenzodiazepine_PBD_dimer-based_antibody-drug_conjugate_ADC_targeting_DLK1-expressing_tumors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow
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Caption: Workflow for in vitro cytotoxicity assessment.

The anti-proliferative activity of ADCT-701 was assessed using the CellTiter-Glo® Luminescent
Cell Viability Assay (Promega).[1]

¢ Cell Plating: Human cancer cell lines with varying levels of DLK1 expression were seeded
into multi-well plates.
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o Treatment: Cells were treated with a range of concentrations of ADCT-701 or a non-targeting
isotype control ADC.

 Incubation: The treated cells were incubated for a period of 7 days to allow for the cytotoxic
effects to manifest.[6]

e Lysis and Luminescence Measurement: After incubation, the CellTiter-Glo® reagent was
added to lyse the cells and generate a luminescent signal proportional to the amount of ATP
present, which is indicative of the number of viable cells.

o Data Analysis: Luminescence was measured using a plate reader. The data was then used
to generate dose-response curves and calculate the half-maximal inhibitory concentration
(1C50).

In Vivo Xenograft Studies
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Experimental Workflow

Implant human tumor cells
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Monitor tumor volume and body weight
over a period of up to 60 days

Assess anti-tumor activity
(e.g., tumor growth inhibition, regressions)
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Caption: Workflow for in vivo efficacy studies.

The in vivo anti-tumor efficacy of ADCT-701 was evaluated in cell line-derived and patient-
derived xenograft (PDX) models.[1]

¢ Model Establishment: NOD-SCID or BALB/c nude mice were subcutaneously implanted with
human cancer cells (e.g., SK-N-FI) or patient-derived tumor fragments (e.g., L11097).[1] For
cell line models, cells were suspended in a mixture of PBS and Matrigel.[2]

« Treatment Initiation: Once tumors reached a predetermined size, mice were randomized into

treatment groups.
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e Drug Administration: ADCT-701, an isotype control ADC, or a vehicle control was
administered as a single intravenous (i.v.) injection.[1]

e Monitoring: Tumor growth was monitored regularly by caliper measurements, and animal
body weight was recorded as a measure of toxicity.

o Endpoint Analysis: The study continued for a defined period (e.g., 60 days), and anti-tumor
activity was assessed by comparing tumor volumes between treated and control groups.[2]
Outcomes were categorized as partial or complete responses.

Clinical Development

ADCT-701 is currently being investigated in a Phase | clinical trial (NCT06041516) for the
treatment of patients with neuroendocrine neoplasms and malignant adrenocortical carcinoma.
[9][10] The primary objective of this dose-escalation study is to determine the recommended
Phase 2 dose and assess the safety and tolerability of ADCT-701.[9]

Conclusion

ADCT-701 represents a highly engineered antibody-drug conjugate that leverages a suite of
advanced technologies to achieve targeted delivery of a potent PBD payload. The site-specific
GlycoConnect™ conjugation ensures homogeneity, while the cleavable linker system provides
stability in circulation and efficient payload release within the tumor. Preclinical data robustly
support its potent and specific anti-tumor activity in DLK1-expressing cancers. The ongoing
clinical evaluation will be critical in translating these promising preclinical findings into a viable
therapeutic for patients with high unmet medical needs.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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